Ethyl alpha-(4-benzyloxyanilino)phenylacetate
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Overview
Description
Ethyl alpha-(4-benzyloxyanilino)phenylacetate is an organic compound with the molecular formula C23H23NO3 and a molecular weight of 361.445. This compound is known for its unique structure, which includes an ethyl ester group, a phenylacetate moiety, and a benzyloxyanilino substituent. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl alpha-(4-benzyloxyanilino)phenylacetate typically involves the reaction of ethyl phenylacetate with 4-benzyloxyaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl alpha-(4-benzyloxyanilino)phenylacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, alkoxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
Ethyl alpha-(4-benzyloxyanilino)phenylacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl alpha-(4-benzyloxyanilino)phenylacetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl phenylacetate: A simpler ester with a similar phenylacetate moiety.
Methyl phenylacetate: Another ester with a methyl group instead of an ethyl group.
Phenethyl phenylacetate: Contains a phenethyl group in place of the ethyl group.
Uniqueness
Ethyl alpha-(4-benzyloxyanilino)phenylacetate is unique due to its benzyloxyanilino substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C23H23NO3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 2-phenyl-2-(4-phenylmethoxyanilino)acetate |
InChI |
InChI=1S/C23H23NO3/c1-2-26-23(25)22(19-11-7-4-8-12-19)24-20-13-15-21(16-14-20)27-17-18-9-5-3-6-10-18/h3-16,22,24H,2,17H2,1H3 |
InChI Key |
PCSACVVVELKKBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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